REACTION_CXSMILES
|
CCCCCC.[Li]CCCC.[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][N:14]=1.[I:21]I>C1COCC1>[Cl:12][C:13]1[CH:20]=[C:19]([I:21])[C:16]([C:17]#[N:18])=[CH:15][N:14]=1
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Name
|
|
Quantity
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63.57 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C#N)C=C1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-80 °C
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Type
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CUSTOM
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Details
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stirred at −10° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added DIPA (22.21 mL, 158.78 mmole, 1.1 eq)
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Type
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ADDITION
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Details
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After completion of addition the resulting mixture
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Type
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TEMPERATURE
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Details
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to warm
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Type
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TEMPERATURE
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Details
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The reaction mixture was again cooled to −80° C.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at −80° C. for 1 h
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Duration
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1 h
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Type
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CUSTOM
|
Details
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After completion of the reaction
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Type
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CUSTOM
|
Details
|
the reaction was quenched with water (100 mL)
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (6×100 mL)
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Type
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WASH
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Details
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Combined organic layers were washed with saturated solution of sodium thiosulfate (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
|
Details
|
to give crude product
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Type
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CUSTOM
|
Details
|
Crude compound was purified by column chromatography over silica gel (100-200 mesh)
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C#N)C(=C1)I
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |